N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
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Properties
CAS No. |
1223967-12-1 |
|---|---|
Molecular Formula |
C23H24BrN3O4S2 |
Molecular Weight |
550.49 |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H24BrN3O4S2/c1-3-4-5-16-6-9-18(10-7-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-8-11-19(24)15(2)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29) |
InChI Key |
YWMPBKAXDWVATE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Br)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the thioacetamide moiety suggests potential interactions with thiol-containing proteins, which may modulate enzymatic activities and cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives have been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial function and depleting cellular glutathione levels .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism | Reference |
|---|---|---|---|
| Thiosemicarbazone Derivatives | K562 | Mitochondrial dysfunction and apoptosis | |
| Benzoylbenzophenone Thiosemicarbazone Analogues | Various | Inhibition of cathepsin L |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies on thiosemicarbazone analogs revealed significant antibacterial activity exceeding that of standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity
| Compound Type | Target Bacteria | Minimum Bactericidal Concentration (MBC) | Reference |
|---|---|---|---|
| Thiosemicarbazones | S. aureus | 0.20 µg/mL | |
| Thiosemicarbazones | E. cloacae | 0.30 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound.
- Study on Apoptosis Induction : A study involving K562 cells demonstrated that certain thiosemicarbazone derivatives could induce apoptosis via a dose-dependent mechanism. The results indicated that at higher concentrations, necrosis became the predominant form of cell death .
- Inhibition of Enzymatic Activity : Another study focused on the inhibition of cathepsin L by benzoylbenzophenone thiosemicarbazone analogues showed promising results in reducing tumor cell viability through targeted protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
